REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C[C:11]1[CH:12]=[CH:13][C:14](S(O)(=O)=O)=[CH:15][CH:16]=1.O.C(CC(=O)C)C(C)=O.N1C=CC=C1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[N:4]1[C:15]([CH3:14])=[CH:16][CH:11]=[C:12]1[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
53.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)CC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
hexanes
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with rapid stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux under Dean-Stark conditions for 1 h, at which point GC/MS and TLC analysis
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a dark brown oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
was suitable for use in the next reaction
|
Type
|
CUSTOM
|
Details
|
An analytical sample was prepared
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrating to 50% of the original volume
|
Type
|
TEMPERATURE
|
Details
|
Cooling in an ice bath
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)N1C(=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |